4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034222-59-6
VCID: VC6265629
InChI: InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20)
SMILES: CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034222-59-6

VCID: VC6265629

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4

* For research use only. Not for human or veterinary use.

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide - 2034222-59-6

Description

4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole class of molecules. It is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology due to its bioactive properties.

Key Features:

  • Molecular Formula: Not explicitly provided, but it belongs to the thiadiazole derivatives.

  • Molecular Weight: 317.4 g/mol.

  • Biological Activity: Acts as an inhibitor of kinesin spindle protein (KSP).

Synthesis and Characterization

The synthesis of 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reactions and assess product purity.

Synthesis Steps:

  • Formation of the Thiadiazole Ring: This step is crucial and often involves the reaction of appropriate precursors under controlled conditions.

  • Functionalization: The introduction of the pyridin-2-yloxy group onto the cyclohexyl moiety is a key step in forming the final compound.

Mechanism of Action and Biological Activity

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, which is essential for its bioactivity.

Biological Applications:

  • Kinesin Spindle Protein (KSP) Inhibition: This compound acts as an inhibitor of KSP, which is significant in cell division processes.

Potential Applications in Scientific Research

4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide has several potential applications in scientific research, particularly in medicinal chemistry and pharmacology. Its bioactive properties make it a candidate for further studies in drug development.

Comparison with Similar Compounds:

CompoundMolecular WeightBiological Activity
4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide317.4 g/molKSP inhibitor
4-methyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide319.40 g/molNot specified
4-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide345.4 g/molNot specified
CAS No. 2034222-59-6
Product Name 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Molecular Formula C15H18N4O2S
Molecular Weight 318.4
IUPAC Name 4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20)
Standard InChIKey JGABLYCLRPADDD-HAQNSBGRSA-N
SMILES CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Solubility not available
PubChem Compound 91625969
Last Modified Aug 18 2023

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